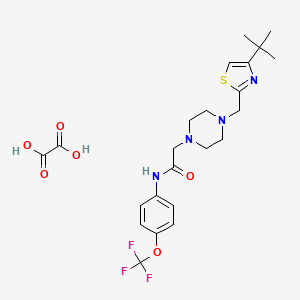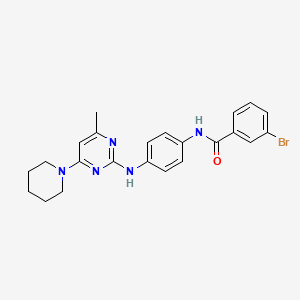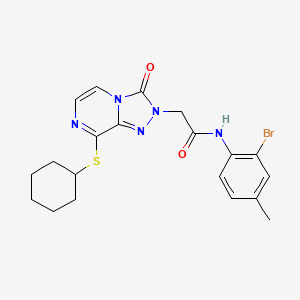
3-(4-ブロモフェニル)-7-メトキシ-4-オキソ-4H-クロメン-2-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a bromophenyl group, a methoxy group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
科学的研究の応用
ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological and clinical applications .
Mode of Action
Compounds with similar structures are known to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that many indole derivatives, which share structural similarities with this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Compounds with similar structures have been reported to show inhibitory activity against various viruses .
Action Environment
It is known that the success of suzuki–miyaura (sm) cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetic acid and 7-methoxy-4-oxochromene-2-carboxylic acid.
Esterification: The carboxylic acid group of 7-methoxy-4-oxochromene-2-carboxylic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Coupling Reaction: The 4-bromophenylacetic acid is then coupled with the ethyl ester of 7-methoxy-4-oxochromene-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.
化学反応の分析
Types of Reactions
ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination or sodium thiolate (NaSR) for thiolation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Quinones or other oxidized forms.
Reduction: Dihydro derivatives or alcohols.
Hydrolysis: Corresponding carboxylic acids.
類似化合物との比較
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-7-methoxy-4-oxochromene-2-carboxylate
- Ethyl 3-(4-fluorophenyl)-7-methoxy-4-oxochromene-2-carboxylate
- Ethyl 3-(4-methylphenyl)-7-methoxy-4-oxochromene-2-carboxylate
Uniqueness
ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. This can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-methoxy-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-3-24-19(22)18-16(11-4-6-12(20)7-5-11)17(21)14-9-8-13(23-2)10-15(14)25-18/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGKAIMMEDBWJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-ethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2387669.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2387670.png)
![2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2387672.png)

![6-(3,5-Dimethyl-1,2-oxazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2387676.png)
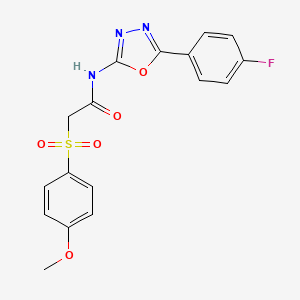

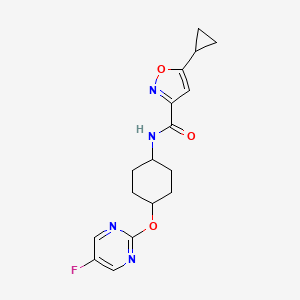

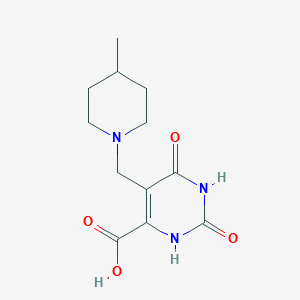
![Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2387686.png)
